3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloromethyl methyl ether to form the intermediate 4-chloro-3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with 5-chloromethyl-1,2,4-oxadiazole under basic conditions to yield the final product .
Chemical Reactions Analysis
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various oxidizing and reducing agents .
Scientific Research Applications
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Agriculture: The compound is explored as a potential pesticide due to its ability to inhibit certain enzymes in pests.
Materials Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole include:
4-Chloro-3,5-dimethyl-1H-pyrazole: Another heterocyclic compound with similar structural features.
2-Chloro-5-chloromethylthiazole: A compound with similar functional groups but different ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties .
Biological Activity
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Empirical Formula : C12H12Cl2N2O2
- Molecular Weight : 287.14 g/mol
- CAS Number : 263016-09-7
The biological activity of oxadiazole derivatives often involves interaction with various cellular targets, influencing pathways related to cell proliferation and apoptosis. Specifically, 1,3,4-oxadiazoles have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting key signaling pathways such as EGFR and IL-6.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance:
- A series of 1,3,4-oxadiazole compounds were screened for anticancer activity at a concentration of 10−5M. Notably, certain derivatives exhibited significant growth inhibition against multiple cancer cell lines including prostate (PC-3), colon (HCT-116), and CNS cancers (SNB-75) with IC50 values as low as 0.67 µM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Target Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|---|
Compound A | PC-3 (Prostate) | 0.67 | 95.70 |
Compound B | HCT-116 (Colon) | 0.80 | 96.86 |
Compound C | SNB-75 (CNS) | 0.87 | 94.50 |
Antimicrobial Activity
In addition to anticancer properties, oxadiazoles have shown promise in antimicrobial applications. Research indicates that certain oxadiazole derivatives demonstrate effective activity against various bacterial strains and fungi.
Case Study: Antiplasmodial Activity
A study focused on the synthesis of N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines revealed their potential as slow-action antiplasmodial agents against Plasmodium falciparum. These compounds exhibited IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains . The structure–activity relationship (SAR) analysis indicated that modifications in the oxadiazole scaffold significantly influenced their biological efficacy.
Structure–Activity Relationship (SAR)
The SAR studies conducted on various oxadiazole derivatives reveal that substituents on the phenyl ring and variations in the oxadiazole core structure are critical for enhancing biological activity. For example:
- Chloro Substituents : The presence of chlorine atoms at specific positions on the aromatic ring has been correlated with increased potency against cancer cell lines.
- Dimethyl Groups : The introduction of dimethyl groups enhances lipophilicity, improving cellular uptake and bioavailability.
Properties
CAS No. |
263016-09-7 |
---|---|
Molecular Formula |
C12H12Cl2N2O2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7-3-9(4-8(2)12(7)14)17-6-10-15-11(5-13)18-16-10/h3-4H,5-6H2,1-2H3 |
InChI Key |
ZXEJDCREXXOYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NOC(=N2)CCl |
Origin of Product |
United States |
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